![molecular formula C15H21N3 B11797455 (R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11797455.png)
(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(1-Ciclohexil-1H-benzo[D]imidazol-2-IL)etanamina es un compuesto orgánico quiral que presenta un anillo de benzimidazol fusionado con un grupo ciclohexilo y una cadena lateral de etanamina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1-(1-Ciclohexil-1H-benzo[D]imidazol-2-IL)etanamina normalmente implica los siguientes pasos:
Formación del anillo de benzimidazol: El anillo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un ácido carboxílico o sus derivados en condiciones ácidas.
Introducción del grupo ciclohexilo: El grupo ciclohexilo se puede introducir mediante una reacción de alquilación de Friedel-Crafts utilizando cloruro de ciclohexilo y un catalizador ácido de Lewis.
Adición de la cadena lateral de etanamina: La cadena lateral de etanamina se puede agregar mediante una reacción de aminación reductora utilizando un aldehído apropiado y amoníaco o una amina.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para catalizadores y optimización de procesos para mejorar el rendimiento y reducir los costos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, normalmente en el anillo de benzimidazol o en la cadena lateral de etanamina.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de benzimidazol o al grupo ciclohexilo.
Sustitución: Las reacciones de sustitución nucleofílica o electrófila pueden ocurrir en varias posiciones en el anillo de benzimidazol o en la cadena lateral de etanamina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y sulfonatos en condiciones apropiadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de benzimidazol con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos más saturados.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede servir como ligando en química de coordinación para la catálisis.
Síntesis orgánica: Se puede utilizar como intermedio en la síntesis de moléculas más complejas.
Biología
Bioquímica: Se utiliza en estudios para comprender las interacciones enzimáticas y las vías metabólicas.
Medicina
Terapéutica: Investigado por sus posibles efectos terapéuticos, como propiedades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria
Ciencia de los materiales: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (R)-1-(1-Ciclohexil-1H-benzo[D]imidazol-2-IL)etanamina depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas, receptores o canales iónicos. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la alteración de la función del canal iónico.
Comparación Con Compuestos Similares
Compuestos similares
- (R)-1-(1-Ciclohexil-1H-benzo[D]imidazol-2-IL)propanamina
- (R)-1-(1-Ciclohexil-1H-benzo[D]imidazol-2-IL)butanamina
- (R)-1-(1-Ciclohexil-1H-benzo[D]imidazol-2-IL)metanamina
Unicidad
La singularidad de (R)-1-(1-Ciclohexil-1H-benzo[D]imidazol-2-IL)etanamina radica en sus características estructurales específicas, como la longitud de la cadena lateral de etanamina y la presencia del grupo ciclohexilo, que pueden conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C15H21N3 |
|---|---|
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
(1R)-1-(1-cyclohexylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3/t11-/m1/s1 |
Clave InChI |
ZMZMAYUKFNOPOD-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=NC2=CC=CC=C2N1C3CCCCC3)N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
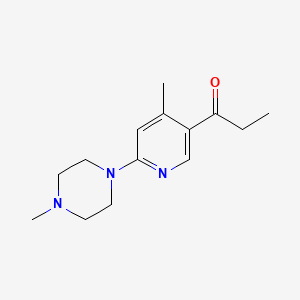
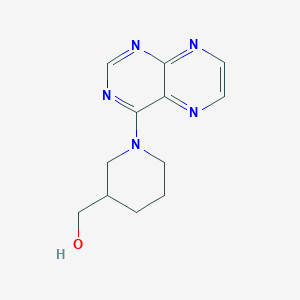
![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)
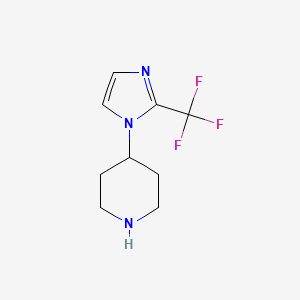

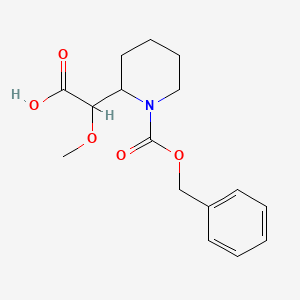
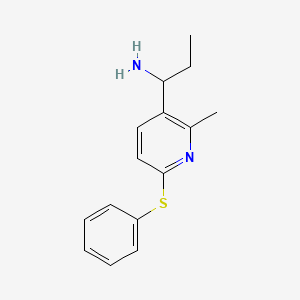




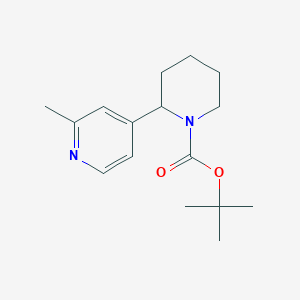
![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
